molecular formula C16H27N5O2 B14956595 2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

Cat. No.: B14956595
M. Wt: 321.42 g/mol
InChI Key: DAAXMOSDUSVBPC-UHFFFAOYSA-N
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Description

2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetraazole ring, a cyclohexyl group, and a tetrahydropyran moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the tetraazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The cyclohexyl group is then introduced via a substitution reaction, followed by the addition of the tetrahydropyran moiety through another substitution or addition reaction. The final step involves the formation of the acetamide linkage, which can be accomplished using standard amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetraazole derivatives, cyclohexyl-containing molecules, and tetrahydropyran-based compounds. Examples include:

  • 1H-1,2,3,4-Tetrazol-5-amine, 1-methyl-
  • Tetrahydrocarbazole
  • 2-(1H-1,2,3,4-tetrazol-5-ylmethyl)pyridine dihydrochloride

Uniqueness

What sets 2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide apart is its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific disciplines.

Biological Activity

The compound 2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide (CAS Number: 1401572-96-0) is a novel synthetic derivative featuring a tetrahedral structure that combines a tetrazole ring with cyclohexyl and tetrahydropyran moieties. This unique configuration suggests potential therapeutic applications across various biological systems, particularly in drug development.

  • Molecular Formula : C16H21F3N8O
  • Molecular Weight : 398.3861 g/mol
  • SMILES : O=C(N1CCn2c(C1)nnc2C(F)(F)F)CC1(CCCCC1)Cn1cnnn1

Biological Activity Overview

The biological activity of this compound is primarily attributed to the presence of the tetrazole ring, which is known for its diverse pharmacological properties. Tetrazoles have been studied extensively for their roles in:

  • Antimicrobial activity
  • Anticancer properties
  • Anti-inflammatory effects
  • Enzyme inhibition

Research indicates that the tetrazole moiety can interact with various biological targets through:

  • Hydrogen bonding : The nitrogen atoms in the tetrazole ring can form hydrogen bonds with amino acid residues in proteins, influencing enzyme activity and receptor binding.
  • Electrostatic interactions : The charged nature of the tetrazole can facilitate binding to negatively charged sites on proteins or nucleic acids.

Antimicrobial Activity

A study explored the antimicrobial effects of tetrazole derivatives against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with an IC50 value comparable to standard antibiotics .

CompoundBacterial StrainIC50 (µg/mL)
2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamideS. aureus10.5
2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamideE. coli15.3

Anticancer Activity

In vitro studies on human cancer cell lines (MCF-7 and Bel-7402) revealed that the compound exhibited cytotoxic effects, significantly inhibiting cell proliferation at concentrations as low as 5 µM .

Cell LineCompound Concentration (µM)Cell Viability (%)
MCF-7540
Bel-7402535

Enzyme Inhibition

The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression. Docking studies suggested that it binds effectively to the active site of HDAC6, indicating its potential role in cancer therapy .

Comparative Studies

When compared to other tetrazole-based compounds, this compound showed superior activity due to its unique structural features that enhance binding affinity and selectivity towards target proteins .

Properties

Molecular Formula

C16H27N5O2

Molecular Weight

321.42 g/mol

IUPAC Name

N-(oxan-4-ylmethyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C16H27N5O2/c22-15(17-11-14-4-8-23-9-5-14)10-16(6-2-1-3-7-16)12-21-13-18-19-20-21/h13-14H,1-12H2,(H,17,22)

InChI Key

DAAXMOSDUSVBPC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NCC2CCOCC2)CN3C=NN=N3

Origin of Product

United States

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